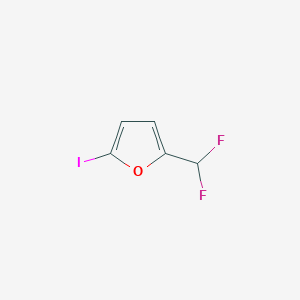

2-(difluoromethyl)-5-iodofuran

Beschreibung

Contextualization of Halogenated and Fluorinated Furan (B31954) Systems in Contemporary Chemical Synthesis

To appreciate the academic and practical interest in 2-(difluoromethyl)-5-iodofuran, it is essential to understand the importance of its constituent parts: the furan scaffold, the fluorine atoms, and the iodine substituent.

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in organic chemistry. Current time information in Bangalore, IN.acs.org Its prevalence in numerous natural products, pharmaceuticals, and agrochemicals underscores its biological relevance. nih.govuni.luchemistry-chemists.com Furan derivatives exhibit a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. chemistry-chemists.comalfa-chemistry.com

Beyond its biological significance, the furan scaffold is a versatile building block in organic synthesis. uni.lu Its electron-rich nature and aromaticity allow for a variety of chemical transformations, making it a valuable synthon for the construction of more complex molecular frameworks. nih.govuni.lu

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to fine-tune their properties. princeton.edu The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. princeton.edunih.gov

The difluoromethyl group (CHF₂) is of particular interest as it can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl (OH), thiol (SH), and amine (NH₂) groups. nih.govresearchgate.netacs.org This allows for the replacement of these functional groups in bioactive molecules to enhance their pharmacokinetic profiles. nih.govacs.org

Halogenated furans are key intermediates in organic synthesis, providing a reactive site for further molecular elaboration. uni.luacs.org The carbon-halogen bond can be readily activated for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. uni.lunih.gov This enables the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex and diverse molecular libraries. uni.lu

The iodine atom, in particular, is an excellent leaving group in these transformations, making iodo-furans highly valuable and versatile building blocks for synthetic diversification. uni.luacs.orgnih.govrsc.orgcas.cn

Academic Rationale for Investigating 2-(Difluoromethyl)-5-iodofuran

The specific combination of functionalities in 2-(difluoromethyl)-5-iodofuran provides a compelling case for its investigation and utilization in advanced organic synthesis.

The presence of both a difluoromethyl group and an iodo substituent on the furan ring creates a bifunctional building block with orthogonal reactivity. The iodo group serves as a prime handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position of the furan ring. beilstein-journals.orgmdpi.comescholarship.orgsigmaaldrich.com Simultaneously, the difluoromethyl group imparts unique electronic and steric properties to the molecule and can participate in different chemical transformations or act as a key pharmacophore in the final target molecule. nih.govresearchgate.netacs.org

This dual functionality allows for a modular and efficient approach to the synthesis of complex molecules. One can first utilize the iodo group for a coupling reaction and then, if desired, perform further chemistry involving the difluoromethyl group or the furan ring itself.

The compound 2-(difluoromethyl)-5-iodofuran is a quintessential example of a modern synthetic building block. cymitquimica.com Such building blocks are relatively simple molecules that contain key structural or functional motifs that can be readily incorporated into more complex structures. The commercial availability of 2-(difluoromethyl)-5-iodofuran further enhances its utility for researchers in both academic and industrial settings. cymitquimica.com

| Property | Value |

| Molecular Formula | C₅H₃F₂IO |

| Molecular Weight | 243.98 g/mol |

| XLogP3-AA | 2.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 243.91966 g/mol |

| Monoisotopic Mass | 243.91966 g/mol |

| Topological Polar Surface Area | 13.1 Ų |

| Heavy Atom Count | 9 |

| Complexity | 129 |

Opportunities for Fundamental Theoretical and Mechanistic Research

The unique structural characteristics of 2-(difluoromethyl)-5-iodofuran, featuring both a difluoromethyl group and an iodine atom on a furan ring, present a fertile ground for fundamental theoretical and mechanistic investigations. The interplay between the electron-withdrawing difluoromethyl group, the versatile iodo-substituent, and the aromatic furan core offers numerous avenues for in-depth computational and experimental studies to elucidate reaction mechanisms, substituent effects, and molecular properties.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) stands out as a powerful tool for probing the electronic structure and reactivity of 2-(difluoromethyl)-5-iodofuran. researchgate.netradomir.com.pl Theoretical studies can provide significant insights into several key areas:

Substituent Effects: The difluoromethyl group (-CHF₂) is a strong electron-withdrawing group, which significantly influences the electron density distribution of the furan ring. Conversely, the iodine atom can act as a leaving group or participate in halogen bonding. DFT calculations can quantify these effects, including their impact on the aromaticity of the furan ring and the reactivity of the C-I bond.

Reaction Mechanisms: Computational modeling can be employed to explore the potential energy surfaces of reactions involving 2-(difluoromethyl)-5-iodofuran. radomir.com.pl This includes cycloaddition reactions, such as the Diels-Alder reaction, where the furan ring acts as a diene. researchgate.net Theoretical calculations can predict the feasibility, regioselectivity, and stereoselectivity of such reactions by determining the activation energies and geometries of transition states. researchgate.net

Spectroscopic Properties: Predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies, through computational methods can aid in the characterization of 2-(difluoromethyl)-5-iodofuran and its reaction products.

A hypothetical DFT study could, for example, investigate the electrophilic aromatic substitution on the furan ring, comparing the activation energies for substitution at the C3 and C4 positions.

Table 1: Hypothetical DFT-Calculated Activation Energies (ΔG‡) for Electrophilic Bromination

| Position of Substitution | Solvent | Calculated ΔG‡ (kcal/mol) |

| C3 | Dichloromethane | 22.5 |

| C4 | Dichloromethane | 18.9 |

| C3 | Tetrahydrofuran (B95107) | 21.8 |

| C4 | Tetrahydrofuran | 18.2 |

This table is illustrative and does not represent published experimental data.

Mechanistic Studies of Key Transformations

The dual functionality of 2-(difluoromethyl)-5-iodofuran opens up possibilities for a variety of chemical transformations, each with mechanisms worthy of detailed investigation.

Cross-Coupling Reactions: The C-I bond is a well-established handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). acs.org Mechanistic studies could focus on the oxidative addition step, which is often rate-determining. Investigating the influence of the -CHF₂ group on the kinetics and mechanism of this step would be a significant contribution. For instance, researchers could probe the formation of the initial palladium complex and its subsequent transformation. researchgate.net

Iodocyclization Reactions: The iodine atom can participate in electrophilic iodocyclization reactions with appropriate tethered nucleophiles. acs.org Detailed mechanistic studies, potentially combining experimental kinetics with computational modeling, could clarify the nature of the intermediates (e.g., iodonium (B1229267) ions) and the factors controlling stereoselectivity.

Reactions involving the Difluoromethyl Group: The C-F bonds of the difluoromethyl group are generally robust, but their reactivity can be explored under specific conditions. Mechanistic studies could investigate potential transformations such as C-H activation or reactions that proceed via a difluoromethyl radical. Understanding the stability and reactivity of such radical species is a key area for fundamental research.

Ring-Opening and Rearrangement Reactions: Furan rings can undergo various rearrangements and ring-opening reactions under thermal or acidic conditions. ufl.edursc.org Mechanistic investigations could explore how the electronic perturbations from the -CHF₂ and -I substituents affect the pathways and products of these transformations compared to simpler furan derivatives. msuniv.ac.inegrassbcollege.ac.in

Table 2: Potential Mechanistic Pathways for Investigation

| Reaction Type | Key Mechanistic Question | Proposed Intermediates to Study |

| Suzuki Coupling | Influence of -CHF₂ on oxidative addition rate. | Aryl-Pd(II) complex |

| Nitration | Regioselectivity and role of the directing groups. | Wheland-type intermediate |

| Diels-Alder Reaction | Endo/exo selectivity and influence of Lewis acid catalysis. researchgate.net | Cycloaddition transition state |

| Metal-Halogen Exchange | Kinetics and equilibrium of exchange with organolithium reagents. | Lithiated furan species |

This table outlines potential research directions.

Eigenschaften

IUPAC Name |

2-(difluoromethyl)-5-iodofuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2IO/c6-5(7)3-1-2-4(8)9-3/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCFNVDMAXUREA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)I)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401670-89-0 | |

| Record name | 2-(difluoromethyl)-5-iodofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 2 Difluoromethyl 5 Iodofuran and Analogous Fluorinated Furan Derivatives

Strategies for Introducing the Difluoromethyl Group onto Furan (B31954) Rings

The direct functionalization of the furan core with a difluoromethyl group can be achieved through several distinct mechanistic pathways. researchgate.net Due to the electron-rich nature of the furan ring, electrophilic or radical substitution reactions are common, typically occurring at the C5 position in 2-substituted furans due to the enhanced stability of the reaction intermediates. researchgate.net Key strategies include transition metal-catalyzed cross-coupling reactions, direct radical difluoromethylation, and nucleophilic approaches using specialized reagents.

Transition metal catalysis offers a powerful and versatile platform for the site-specific installation of the difluoromethyl group onto the furan nucleus. elsevier.com These methods often rely on the cross-coupling of a furan halide or a related electrophile with a suitable difluoromethylating agent.

Copper-mediated reactions represent a cornerstone for the formation of carbon-CF2H bonds. While difluoromethyl copper complexes are known to be less stable than their trifluoromethyl counterparts, effective protocols have been developed. nih.gov A common approach involves the reaction of an aryl or heteroaryl iodide with a combination of a copper(I) source (e.g., CuI), a fluoride (B91410) source (e.g., CsF), and a difluoromethyl precursor like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H). nih.govnih.gov These conditions have been successfully applied to a range of electron-neutral, electron-rich, and sterically hindered aryl iodides. nih.gov

A convenient one-step protocol for the direct difluoromethylation of electron-deficient aryl iodides, as well as heteroaryl iodides, using TMSCF2H proceeds at room temperature, affording the desired products in moderate to excellent yields. rsc.org Another effective system involves the use of a pre-formed or in situ-generated difluoromethyl-copper complex, such as [(IPr)Cu(CF2H)] (where IPr is a N-heterocyclic carbene ligand), which can readily difluoromethylate electron-deficient aryl iodides. rsc.org Alternatively, difluoromethyl zinc reagents like [(DMPU)₂Zn(CF₂H)₂] can be used in copper-catalyzed Negishi-type cross-coupling reactions with iodo-substituted heteroarenes. rsc.org A Sandmeyer-type process has also been developed where a difluoromethyl-copper complex, formed in situ from copper thiocyanate (B1210189) and TMS-CF2H, reacts with (hetero-)arenediazonium salts. researchgate.net

Table 1: Examples of Copper-Mediated Difluoromethylation of Aryl Iodides

| Substrate | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Butyl-4-iodobenzene | CuI, CsF, TMSCF₂H, NMP, 24h | 1-Butyl-4-(difluoromethyl)benzene | High | nih.gov |

| Methyl 4-iodobenzoate | CuI, KF, 1,10-Phenanthroline, TMSCF₂H, DMF, 25°C, 12h | Methyl 4-(difluoromethyl)benzoate | 96% | rsc.org |

| 3-Iodopyridine | CuI, KF, 1,10-Phenanthroline, TMSCF₂H, DMF, 25°C, 12h | 3-(Difluoromethyl)pyridine | 65% | rsc.org |

| Methyl 5-iodofuran-2-carboxylate | [Ph₄P]⁺[Cu(CF₂H)₂]⁻, NMP, 80°C | Methyl 5-(difluoromethyl)furan-2-carboxylate | Good Yield | researchgate.net |

Palladium-catalyzed cross-coupling reactions are a highly effective and general method for incorporating the difluoromethyl group into a wide array of heterocycles, including furans. rsc.org These reactions typically couple heteroaryl chlorides, bromides, or iodides with a difluoromethyl source under mild conditions. rsc.org The choice of ligand is often critical; for instance, the use of a bidentate phosphine (B1218219) ligand like Xantphos was found to be essential for the Pd-catalyzed C–H ethoxycarbonyldifluoromethylation of electron-rich heteroarenes such as furan, indole, and thiophene (B33073) with BrCF₂CO₂Et. acs.org

For the cross-coupling of aryl halides, two effective catalyst systems have been identified: Pd(dba)₂/BrettPhos and Pd(PtBu₃)₂. sci-hub.se These systems successfully convert various aryl chlorides and bromides, including functionalized dibenzofurans, into their difluoromethylated analogs using TMSCF₂H as the difluoromethyl source. sci-hub.sensf.gov Furthermore, a Pd-catalyzed Negishi-type cross-coupling of aryl halides with [(TMEDA)Zn(CF₂H)₂] has been reported to be effective for both electron-rich and electron-deficient (hetero)aryl halides, providing products in good to excellent yields. rsc.org

Table 2: Examples of Palladium-Catalyzed Difluoromethylation

| Substrate | Catalyst/Ligand | Reagent | Yield | Reference |

|---|---|---|---|---|

| 2-Bromofuran | Pd(OAc)₂/DPEphos | (SIPr)Ag(CF₂H) | 75% | rsc.org |

| 2-Bromodibenzo[b,d]furan | Pd(dba)₂/BrettPhos (Method A) | TMSCF₂H | 66% | sci-hub.sensf.gov |

| N-methyl-5-iodopyrrole-2-carboxaldehyde | Pd₂(dba)₃/XPhos | [(TMEDA)Zn(CF₂H)₂] | 91% | rsc.org |

| 1-(tert-Butoxycarbonyl)-1H-indole | Pd(OAc)₂/Xantphos | BrCF₂CO₂Et | 85% | acs.org |

Beyond copper and palladium, other transition metals have been explored for catalyzing difluoromethylation reactions on furan and related heterocycles. Silver catalysis, specifically using silver nitrate (B79036) (AgNO₃), has been employed for the selective synthesis of fluorinated furan derivatives from gem-difluorohomopropargyl alcohols. acs.orgacs.orgnih.gov This method proceeds via the activation of an electronically deficient triple bond. acs.orgacs.orgnih.gov

Nickel catalysis has also emerged as a viable alternative. A nickel-catalyzed coupling of iodo- or bromo-substituted furans, pyridines, and thiophenes with the difluoromethylating reagent (DMPU)Zn(CF₂H)₂ has been shown to produce the corresponding difluoromethylated heteroarenes in good yields, although it may require a high catalyst loading. rsc.org Iron-catalyzed reactions have also been investigated for the transformation of furan rings, such as the FeCl₃·6H₂O-catalyzed rearrangement of furyl-tethered O-acetyl oximes to yield functionalized pyrroles, demonstrating the potential of other earth-abundant metals in furan chemistry. rsc.org

Radical difluoromethylation provides a complementary approach to transition metal-catalyzed methods, often proceeding via direct C-H functionalization. researchgate.netmdpi.com This strategy typically involves the generation of a difluoromethyl radical (•CF₂H), which then attacks the electron-rich furan ring. mdpi.com For 2-substituted furans, this attack preferentially occurs at the electron-rich C5 position. researchgate.net

A key reagent developed for this purpose is zinc difluoromethanesulfinate, Zn(SO₂CF₂H)₂, often referred to as DFMS. scispace.comnih.gov This reagent, in combination with an initiator like tert-butyl hydroperoxide (tBuOOH), enables the mild, operationally simple, and scalable difluoromethylation of a wide range of nitrogen-containing heterocycles. scispace.com The •CF₂H radical generated from DFMS is considered to have nucleophilic character, leading to regioselective functionalization at electron-poor sites of heterocycles like pyridines. scispace.comnih.gov

Photoredox catalysis offers another powerful means to generate difluoromethyl radicals under mild conditions. uliege.bemdpi.com For instance, visible-light-mediated processes using photocatalysts like fac-Ir(ppy)₃ can activate reagents such as [¹⁸F]difluoromethyl heteroaryl-sulfones to generate •¹⁸CF₂H radicals, which can then functionalize various heteroarenes. mdpi.com

Table 3: Examples of Radical Difluoromethylation of Heteroarenes

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Caffeine (Xanthine derivative) | Zn(SO₂CF₂H)₂, tBuOOH, CH₂Cl₂/H₂O | 8-(Difluoromethyl)caffeine | 84% | scispace.com |

| Quinoline | Zn(SO₂CF₂H)₂, tBuOOH, CH₂Cl₂/H₂O | 2-(Difluoromethyl)quinoline | 75% | scispace.com |

| 4-Methyl-1H-pyrrolo[2,3-b]pyridine | [¹⁸F]Difluoromethyl-sulfone, fac-Ir(ppy)₃, blue LED | ¹⁸F-Difluoromethylated product | 17-57% RCY | mdpi.com |

Nucleophilic difluoromethylation involves the reaction of an electrophilic substrate with a reagent that delivers a nucleophilic "CF₂H⁻" equivalent. While direct C-H functionalization of furans via this pathway is challenging, it is a key strategy for reacting with pre-functionalized substrates or for ring-opening reactions.

(Difluoromethyl)trimethylsilane (TMSCF₂H) is a widely used precursor for generating nucleophilic difluoromethyl species. rsc.org Its application often requires activation, as seen in the copper- and palladium-catalyzed reactions discussed previously. Another important class of reagents is based on sulfur chemistry. acs.org For example, S-difluoromethyl sulfoximines can be engineered to act as either electrophilic or nucleophilic difluoromethylating agents. By modifying the substituent on the nitrogen atom, the reactivity can be switched; for instance, N-tert-butyldimethylsilylated sulfoximine (B86345) acts as a nucleophilic reagent in the presence of a base. acs.org

A distinct approach involves the use of reagents like TMSCF₂X (X = Br, Cl) which can serve dual roles. cas.cn These reagents act as a source of difluorocarbene (:CF₂), which can react with heteroatoms like the oxygen in a cyclic ether. The resulting intermediate can then be opened by the halide ion, which also originates from the reagent, to achieve a ring-opening difluoromethylation. cas.cn

Carbene-Based Difluoromethylation Strategies

The introduction of a difluoromethyl group onto a furan ring can be effectively achieved using difluorocarbene (:CF2). cas.cn This highly reactive intermediate can be generated from various precursors. cas.cn Difluorocarbene is a moderately electrophilic species that reacts more readily with electron-rich substrates. cas.cn

Common sources of difluorocarbene include:

Sodium chlorodifluoroacetate (ClCF2CO2Na): This was one of the earliest reagents used to generate difluorocarbene. cas.cn High temperatures are often required to promote the decarboxylation and release of :CF2. cas.cn

TMSCF2Br and TMSCF2Cl: These reagents serve as both a source of difluorocarbene and a nucleophilic halide. cas.cn They are effective for the ring-opening difluoromethylation-halogenation of cyclic ethers. cas.cn

Ph3P+CF2CO2− (PDFA): This phosphonium (B103445) salt is a stable and efficient source of difluorocarbene, generated through thermal dissociation. nih.govrsc.orgresearchgate.net It has been successfully used in the synthesis of furan-substituted gem-difluoroalkenes. nih.govrsc.org

The reaction of difluorocarbene with a furan substrate can proceed via different pathways, including direct C-H insertion or through the formation of a cyclopropane (B1198618) intermediate followed by ring-opening. The choice of difluorocarbene source and reaction conditions can influence the outcome and yield of the desired 2-(difluoromethyl)furan.

Installation of the Iodine Substituent

Electrophilic Iodination of Furan Derivatives

Electrophilic iodination is a common method for introducing an iodine atom onto the furan ring. The furan ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The α-positions (2 and 5) are the most reactive sites for electrophilic substitution. acs.orgyoutube.com

Various iodinating reagents can be employed:

Iodine (I2) with an oxidizing agent: Molecular iodine itself is often unreactive towards aromatic rings. libretexts.org Therefore, an oxidizing agent like hydrogen peroxide or a copper salt (e.g., CuCl2) is added to generate a more potent electrophilic iodine species, such as I+. libretexts.org

Iodine monochloride (ICl): This interhalogen compound is a more reactive iodinating agent than iodine and can be used to iodinate furans directly.

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, often used for the iodination of sensitive substrates under neutral conditions.

The choice of iodinating agent and reaction conditions depends on the specific furan substrate and the desired regioselectivity. For 2-(difluoromethyl)furan, the electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the furan ring, potentially requiring more forcing conditions for iodination.

Halogen-Exchange Reactions on Furan Scaffolds

Halogen-exchange reactions provide an alternative route to introduce iodine onto a furan ring, particularly when direct iodination is not feasible or gives poor yields. manac-inc.co.jp This method typically involves the conversion of a more readily available halo-furan, such as a bromo- or chloro-derivative, into the corresponding iodo-furan.

The Finkelstein reaction is a classic example of a halogen-exchange reaction, where an alkyl or aryl halide is treated with an alkali metal iodide (e.g., NaI or KI) in a suitable solvent like acetone. manac-inc.co.jp For less reactive aryl halides, such as those on a furan ring, metal-catalyzed halogen exchange reactions are often employed. google.comfrontiersin.org These reactions may utilize transition metal catalysts, such as copper or palladium complexes, to facilitate the exchange process. frontiersin.org

For instance, 2-bromo-5-(difluoromethyl)furan (B2713553) could potentially be converted to 2-(difluoromethyl)-5-iodofuran via a halogen-exchange reaction. fluorochem.co.uk The success of this approach depends on the relative bond strengths of the C-Br and C-I bonds and the reaction conditions employed.

Convergent and Divergent Synthetic Pathways

Sequential Functionalization of Furan Precursors

A common and logical approach to the synthesis of 2-(difluoromethyl)-5-iodofuran is through the sequential functionalization of a furan precursor. This strategy involves introducing the difluoromethyl and iodo substituents in separate, successive steps.

One such pathway involves the difluoromethylation of an iodofuran derivative. For example, methyl 5-iodofuran-2-carboxylate has been successfully difluoromethylated to yield the corresponding difluoromethylated product. researchgate.net This approach benefits from the commercial availability or straightforward synthesis of various iodofuran starting materials. The subsequent transformation of the carboxylate group, if necessary, can lead to the target molecule.

Tandem and Cascade Reactions in Furan Ring Construction

For example, cascade reactions have been developed for the synthesis of trifluoromethylated furans. nih.gov These reactions often involve the cyclization of a suitably functionalized acyclic precursor, where the furan ring is formed in a cascade of bond-forming events. Similarly, tandem propargylation/cycloisomerization reactions catalyzed by copper(II) triflate have been used to synthesize substituted furans from 1,3-dicarbonyl compounds and propargylic alcohols. nih.gov

The development of a tandem or cascade reaction for 2-(difluoromethyl)-5-iodofuran would likely involve the design of a precursor that contains all the necessary atoms for the final product and can undergo a programmed sequence of reactions under a single set of conditions. This remains an area of active research in synthetic organic chemistry.

Control of Regioselectivity and Stereochemistry in Novel Synthetic Pathways

The introduction of multiple, distinct substituents onto a furan ring, as seen in 2-(difluoromethyl)-5-iodofuran, presents significant challenges in controlling regioselectivity. The precise placement of the difluoromethyl group at the C2 position and the iodine atom at the C5 position is critical and requires carefully designed synthetic strategies. Furthermore, while the aromatic furan core itself is planar, the stereochemistry of precursors or in the synthesis of related, non-aromatic fluorinated furan derivatives is a key consideration for accessing specific molecular architectures.

Two primary strategies exist for the synthesis of fluorinated furans: (1) the direct functionalization of a pre-formed furan ring, and (2) the construction of the furan ring from fluorinated acyclic precursors. researchgate.netmdpi.com Both approaches demand rigorous control over reaction conditions to achieve the desired regiochemical outcome.

Regioselective Control in Furan Synthesis

The regioselectivity of electrophilic or nucleophilic substitution on a furan ring is heavily influenced by the directing effects of existing substituents. For a molecule like 2-(difluoromethyl)-5-iodofuran, a plausible synthetic route could involve the iodination of a 2-(difluoromethyl)furan precursor. The electron-withdrawing nature of the difluoromethyl group would direct an incoming electrophile, such as an iodinating agent, to the C5 position, thus ensuring the correct regiochemistry.

Alternatively, metal-catalyzed cross-coupling reactions or cyclization of functionalized acyclic precursors offer powerful methods for regioselective synthesis. For instance, palladium-catalyzed cyclization of polyfluoroalkyl ketones with terminal alkynes has been shown to produce fluorinated furans with high regioselectivity. rsc.org The mechanism often involves a chelation-assisted oxidative addition of the palladium catalyst, which directs the bond formation to specific positions. rsc.org

A DAST-induced debenzylative cycloetherification (DBCE) reaction starting from perbenzylated acyclic aldoses bearing a gem-difluoromethyl ester moiety provides another route to difluorinated furanosides with high regio- and stereoselectivity. acs.org The specific behavior of different diastereoisomers in this reaction highlights the subtle electronic and steric factors that govern the cyclization process. acs.org For example, in the synthesis of gem-difluorinated C-furanosides from D-ribose derivatives, the (S)-3b epimer yielded the β-configured product in 62% yield, while the (R)-3b epimer resulted in only a 6% conversion, demonstrating significant substrate control over the reaction outcome. acs.org

The table below illustrates the regioselectivity observed in the conversion of functionalized furans to γ-hydroxybutenolides, a transformation where the regiochemical outcome is highly dependent on the side chain attached to the furan core. acs.org

Table 1: Regioselective Photooxidation of Functionalized Furans

| Entry | Furan Substrate (Side Chain R Group) | Ratio (α-isomer : β-isomer) |

|---|---|---|

| 1 | Methyl (3a) | 7:1 |

| 2 | Ethyl (3b) | 7:1 |

| 3 | Propyl (3c) | 8:1 |

| 4 | Butyl (3d) | 9:1 |

| 5 | tert-Butyl (3e) | 13:1 |

| 6 | Benzyl (3f) | 16:1 |

| 7 | Allyl (3g) | >25:1 (α-isomer only) |

| 8 | Cinnamyl (3h) | 23-25:1 |

Data sourced from a study on fluoride-assisted regioselective conversion of furans. acs.org

Stereochemical Control in the Synthesis of Furan Derivatives

While 2-(difluoromethyl)-5-iodofuran is aromatic, many advanced synthetic intermediates and related bioactive molecules, such as the anti-HCV drug sofosbuvir, are fluorinated hydrofurans where stereochemistry is paramount. sioc.ac.cn Novel catalytic systems have been developed to address the challenge of creating multiple stereocenters with high fidelity.

A notable advancement is the stereodivergent synthesis of motifs containing both a stereogenic center and a stereogenic axis via synergistic Cu/Pd catalysis. sioc.ac.cn This method allows for the hydrofunctionalization of conjugated enynes to produce tertiary fluoride-tethered allenes. All four possible stereoisomers of the chiral allenes can be accessed simply by choosing the appropriate combination of catalysts. sioc.ac.cn These allene (B1206475) products can then be transformed into fluorinated hydrofurans through a stereodivergent axial-to-central chirality transfer process, providing access to all four stereoisomers of the hydrofuran product. sioc.ac.cn

Another strategy involves the three-step sequential fluorination of α,β-epoxy alcohols. beilstein-journals.org This method introduces a fluorine atom in a stereospecific manner at each step. However, the stereochemical outcome can be highly dependent on the initial stereoisomer of the starting material. For instance, reaction of one diastereomer of a fluoro epoxide with HF/pyridine led to the formation of a fluorinated tetrahydrofuran (B95107) via an unexpected cyclization, while its counterpart did not yield the analogous product, underscoring the profound influence of substrate stereochemistry on the reaction pathway. beilstein-journals.org

The table below summarizes the diastereoselective synthesis of fluoroepoxides from α,β-epoxy alcohols, a key step in the construction of vicinal trifluoro motifs. beilstein-journals.org

Table 2: Diastereoselective Fluorination of α,β-Epoxy Alcohols

| Starting Material | Reagent | Product | Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| α,β-Epoxy-alcohol 7b | Deoxo-Fluor® | Fluoroepoxide (2S,3S,4R)-8b | 83% | 97:3 |

Data from a study on the synthesis of vicinal trifluoro motifs. beilstein-journals.org

Chemical Reactivity and Transformational Chemistry of 2 Difluoromethyl 5 Iodofuran

Reactivity of the Furan (B31954) Heterocycle with Adjacent Substituents

The furan ring is an electron-rich aromatic system, typically highly reactive towards electrophiles. However, the presence of the strongly electron-withdrawing difluoromethyl (-CHF₂) group at the C2 position significantly deactivates the ring, making it less susceptible to electrophilic attack than furan itself. The iodine atom at the C5 position also plays a role in modulating the ring's reactivity.

Electrophilic Aromatic Substitution Patterns and Directed Functionalization

Electrophilic aromatic substitution on the furan ring typically occurs at the C2 and C5 (α) positions due to the superior stability of the resulting carbocation intermediate. quora.com In 2-(difluoromethyl)-5-iodofuran, these positions are already substituted. Therefore, any further electrophilic substitution must occur at the C3 or C4 (β) positions.

Nucleophilic Addition and Ring-Opening Pathways

While the electron-rich nature of furan generally makes it resistant to nucleophilic attack, the deactivation by the -CHF₂ group enhances the electrophilicity of the ring carbons. This increased electrophilicity can make the molecule susceptible to nucleophilic addition, particularly at the carbons adjacent to the electron-withdrawing group.

Strong nucleophiles can potentially add to the furan ring, leading to a loss of aromaticity. Such reactions can be followed by ring-opening, a known pathway for highly functionalized or strained furan derivatives. mdpi.comnih.gov The transformation of furan compounds into polyols through hydrogenation and hydrogenolysis often involves ring-opening catalytic reactions. mdpi.com For 2-(difluoromethyl)-5-iodofuran, such pathways would likely require forcing conditions but represent a potential route to highly functionalized, linear difluoromethylated structures. The presence of labile halogen atoms on a furan ring can also facilitate ring transformations. nih.gov

Transformations Involving the Iodine Substituent

The carbon-iodine bond at the C5 position is the most reactive site for many important synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br or C-Cl bonds, making it the preferred site for oxidative addition to a low-valent metal catalyst. tcichemicals.com

Carbon-Carbon Bond Forming Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira, Negishi)

2-(difluoromethyl)-5-iodofuran is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon-based functionalities at the C5 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-furan with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. tcichemicals.com It is a widely used method for forming biaryl or vinyl-aryl bonds due to its mild conditions and the commercial availability of a vast array of boronic acids. mdpi.com The reaction of 2-(difluoromethyl)-5-iodofuran with various arylboronic acids provides a direct route to 2-(difluoromethyl)-5-arylfurans. nih.govscispace.com

Stille Coupling: The Stille reaction couples the iodo-furan with an organotin compound (organostannane). wikipedia.orglibretexts.org This method is valued for its tolerance of a wide range of functional groups, and the organostannane reagents are often stable to air and moisture. libretexts.org Despite the toxicity of tin compounds, the reaction's reliability makes it a powerful tool in complex molecule synthesis. uwindsor.camsu.edu

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the iodo-furan with a terminal alkyne. vinhuni.edu.vn The reaction is typically co-catalyzed by palladium and copper complexes. researchgate.net This method is highly efficient for synthesizing 5-alkynyl-2-(difluoromethyl)furans, which are valuable precursors for more complex structures. The use of microwave irradiation can significantly reduce reaction times and improve efficiency. vinhuni.edu.vn

Negishi Coupling: The Negishi reaction involves the coupling of the iodo-furan with an organozinc reagent. nih.gov Organozinc reagents are generally more reactive than their boron or tin counterparts, often allowing for reactions to proceed under milder conditions or for the coupling of more sterically hindered partners. rsc.org This reaction is a robust method for creating C(sp²)-C(sp³), C(sp²)-C(sp²), or C(sp²)-C(sp) bonds. nih.govresearchgate.net

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 5-Aryl/Vinyl-2-(difluoromethyl)furan |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, Ligand | 5-Alkyl/Aryl/Vinyl-2-(difluoromethyl)furan |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-Alkynyl-2-(difluoromethyl)furan |

| Negishi | Organozinc (R-ZnX) | Pd₂(dba)₃, Ligand (e.g., Xantphos) | 5-Alkyl/Aryl/Vinyl-2-(difluoromethyl)furan |

Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-O, C-S couplings)

The carbon-iodine bond can also be functionalized to form bonds with heteroatoms like nitrogen, oxygen, or sulfur, primarily through palladium- or copper-catalyzed reactions.

C-N Coupling (Buchwald-Hartwig Amination): This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling aryl halides with amines. 2-(difluoromethyl)-5-iodofuran can react with primary or secondary amines to yield 5-amino-2-(difluoromethyl)furan derivatives.

C-O Coupling (Ullmann Condensation): The formation of C-O bonds can be achieved by coupling the iodo-furan with alcohols or phenols, often using a copper catalyst (classic Ullmann reaction) or a palladium catalyst (Buchwald-Hartwig etherification). This provides access to 5-alkoxy- or 5-aryloxy-2-(difluoromethyl)furans.

C-S Coupling: Similarly, coupling with thiols or thiophenols, typically under copper or palladium catalysis, can be used to synthesize 5-(alkylthio)- or 5-(arylthio)-2-(difluoromethyl)furans. Cascade reactions involving dual C-S coupling have been used to create fused-ring systems from halogenated furans. nih.gov

Reductive and Oxidative Manipulations of the Carbon-Iodine Bond

Beyond coupling reactions, the C-I bond can undergo other useful transformations.

Reductive Deiodination: The iodine atom can be removed and replaced with a hydrogen atom. This can be accomplished through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or by using hydride reagents. This transformation converts the starting material into 2-(difluoromethyl)furan. Nickel-catalyzed reductive cross-coupling reactions can also achieve difluoromethylation of aryl halides, proceeding through a radical mechanism. cas.cn

Oxidative Manipulations: The iodine atom can be oxidized to form hypervalent iodine compounds, such as iodonium (B1229267) salts or (diacetoxyiodo) derivatives. These hypervalent iodine reagents are themselves valuable synthetic intermediates, capable of acting as electrophiles or participating in oxidative coupling reactions. researchgate.net For example, reacting the iodo-furan with an oxidizing agent in the presence of another arene could form a diaryliodonium salt, a versatile arylating agent.

Reactivity of the Difluoromethyl Group

The difluoromethyl (CHF2) group is a fascinating moiety in organic chemistry, often imparting unique physicochemical properties to a molecule. Its reactivity in 2-(difluoromethyl)-5-iodofuran is characterized by the chemistry of the C-H bond, the potential for fluorine elimination, and its involvement in radical processes.

The acidity of the hydrogen atom in the difluoromethyl group is significantly enhanced by the presence of the two fluorine atoms. This allows for deprotonation under suitable basic conditions to generate a difluoromethyl anion. This anionic species can then act as a nucleophile in various chemical transformations.

While specific studies on the deprotonation of 2-(difluoromethyl)-5-iodofuran are not extensively documented, analogies can be drawn from the chemistry of other aryl and heteroaryl difluoromethyl compounds. The use of strong bases, such as organolithium reagents or metal amides, is typically required to effect this transformation. The resulting carbanion is a valuable intermediate for the formation of new carbon-carbon bonds.

Table 1: Plausible Deprotonation Reactions of 2-(Difluoromethyl)-5-iodofuran

| Reagent | Product |

| n-Butyllithium | 2-(Lithiodifluoromethyl)-5-iodofuran |

| Lithium diisopropylamide (LDA) | 2-(Lithiodifluoromethyl)-5-iodofuran |

This table presents hypothetical reactions based on the known chemistry of similar compounds.

The stability of the generated anion is a critical factor in its synthetic utility. The presence of the electron-withdrawing furan ring and the iodine atom is expected to stabilize the negative charge on the carbon atom of the difluoromethyl group.

Under certain conditions, the difluoromethyl group can undergo elimination of one or both fluorine atoms. This can be a pathway to the formation of fluorinated alkenes or can be followed by further derivatization. For instance, reductive defluorination can lead to a monofluoromethyl or even a methyl group.

The C-F bond is notoriously strong, and its cleavage often requires harsh conditions or specific catalytic systems. However, the presence of the furan ring and the iodo substituent may influence the feasibility of such reactions. Derivatization can also occur through nucleophilic substitution of the fluorine atoms, although this is generally a challenging transformation due to the strength of the C-F bond.

The C-H bond in the difluoromethyl group is susceptible to homolytic cleavage, leading to the formation of a difluoromethyl radical. This radical can participate in a variety of radical-mediated reactions. The initiation of such reactions can be achieved through the use of radical initiators or via photochemical methods.

The difluoromethyl radical (•CF2H) is known to exhibit nucleophilic character, which dictates its reactivity towards electron-deficient substrates. In the context of 2-(difluoromethyl)-5-iodofuran, intramolecular radical reactions or intermolecular reactions with suitable radical traps could be envisaged. For example, hydrogen atom abstraction from the difluoromethyl group by a reactive radical species would generate the corresponding furan-substituted difluoromethyl radical.

Table 2: Potential Radical Reactions of 2-(Difluoromethyl)-5-iodofuran

| Reaction Type | Initiator | Potential Product(s) |

| Radical Halogenation | AIBN, NBS | 2-(Bromodifluoromethyl)-5-iodofuran |

| Radical Addition to Alkenes | Peroxides | Adduct of the difluoromethyl radical to the alkene |

This table outlines hypothetical radical reactions and is for illustrative purposes.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving 2-(difluoromethyl)-5-iodofuran is crucial for controlling the reaction outcomes and for the design of new synthetic methodologies. While specific mechanistic studies on this particular compound are limited, plausible pathways can be proposed based on well-established principles of physical organic chemistry.

The transformations of 2-(difluoromethyl)-5-iodofuran likely proceed through a variety of reactive intermediates. For instance, in the deprotonation reactions discussed in section 3.3.1, the key intermediate is the 2-(difluoromethyl)furyl anion. Spectroscopic techniques such as NMR, in conjunction with trapping experiments, could be employed to detect and characterize such transient species.

In radical reactions, the primary intermediate would be the 2-(5-iodofuryl)difluoromethyl radical. Its existence could be inferred from the nature of the final products and could potentially be observed directly using techniques like electron paramagnetic resonance (EPR) spectroscopy.

Computational chemistry provides a powerful tool for investigating the transition states and reaction pathways of chemical transformations. For the reactions of 2-(difluoromethyl)-5-iodofuran, density functional theory (DFT) calculations could be used to model the geometries and energies of the reactants, transition states, intermediates, and products.

Such calculations could provide insights into the activation barriers for different competing pathways, thus explaining the observed regioselectivity and stereoselectivity of the reactions. For example, transition state analysis could help to understand the factors that favor either deprotonation of the difluoromethyl group or other potential reactions, such as halogen-metal exchange at the iodo-substituted position.

Advanced Characterization and Computational Studies of 2 Difluoromethyl 5 Iodofuran

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure and the assessment of its purity. For a compound such as 2-(difluoromethyl)-5-iodofuran, a multi-technique approach is essential to probe the different aspects of its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For fluorinated compounds like 2-(difluoromethyl)-5-iodofuran, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum of a 2,5-disubstituted furan (B31954) is expected to show two doublets in the aromatic region, corresponding to the two protons on the furan ring. The coupling constant between these two protons (³JHH) is typically in the range of 3-4 Hz. The difluoromethyl group (-CHF₂) would present as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The chemical shift of this proton would be significantly downfield due to the electron-withdrawing nature of the adjacent fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The furan ring carbons would appear in the aromatic region, with the carbon bearing the iodine atom (C5) being significantly shielded compared to the carbon attached to the difluoromethyl group (C2). The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of 2-(difluoromethyl)-5-iodofuran would show a doublet, resulting from the coupling with the proton of the difluoromethyl group (²JFH). The chemical shift of the fluorine atoms provides valuable information about their electronic environment.

Illustrative NMR Data for a Difluoromethylated Aromatic Compound:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.28 | t | 71.4 | -CHF₂ |

| 8.02 | d | 9.0 | Aromatic-H | |

| 6.94 | d | 9.0 | Aromatic-H | |

| ¹³C | 113.12 | t | 255.2 | -CHF₂ |

| 162.68 | t | 3.1 | Aromatic-C | |

| 154.30 | s | - | Aromatic-C | |

| 132.28 | s | - | Aromatic-C | |

| 112.95 | s | - | Aromatic-C | |

| 110.71 | s | - | Aromatic-C | |

| ¹⁹F | -91.27 | d | 71.4 | -CHF₂ |

This table is based on data for an analogous compound, difluoromethyl 4-methoxybenzoate, to illustrate the expected spectral features. rsc.org

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the molecular formula. mdpi.comresearchgate.net

For 2-(difluoromethyl)-5-iodofuran (C₅H₃F₂IO), the expected monoisotopic mass is 243.9197 g/mol . HRMS analysis would confirm this mass with high precision, typically within a few parts per million (ppm), thus validating the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for furan derivatives involve ring opening or loss of substituents.

Predicted Collision Cross Section (CCS) Values: Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry. Predicted CCS values for various adducts of 2-(difluoromethyl)-5-iodofuran have been calculated and are presented in the table below. rsc.org These values can be used to aid in the identification of the compound in complex mixtures when using ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 244.92694 | 128.5 |

| [M+Na]⁺ | 266.90888 | 131.0 |

| [M-H]⁻ | 242.91238 | 123.8 |

| [M+NH₄]⁺ | 261.95348 | 145.8 |

| [M+K]⁺ | 282.88282 | 136.7 |

| [M]⁺ | 243.91911 | 124.8 |

Data sourced from PubChemLite. rsc.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a unique "fingerprint" of the functional groups present in a molecule.

For 2-(difluoromethyl)-5-iodofuran, the IR and Raman spectra would be expected to show characteristic bands for the furan ring, the C-F bonds, and the C-I bond.

Furan Ring Vibrations: Aromatic C-H stretching vibrations are typically observed around 3100 cm⁻¹. C=C stretching vibrations of the furan ring usually appear in the region of 1600-1450 cm⁻¹.

C-F Vibrations: The C-F stretching vibrations are typically strong in the IR spectrum and appear in the range of 1100-1000 cm⁻¹.

C-I Vibrations: The C-I stretching vibration is expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

These spectroscopic techniques are valuable for confirming the presence of the key functional groups and for monitoring reactions involving the synthesis or modification of 2-(difluoromethyl)-5-iodofuran.

X-ray Crystallography for Solid-State Structure Determination of Analogs and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. chemrxiv.orgnih.gov While a crystal structure for 2-(difluoromethyl)-5-iodofuran itself is not publicly available, analysis of related structures provides insight into the expected solid-state packing and intermolecular interactions.

For instance, the crystal structure of 2-(3-fluorophenyl)-5-iodo-3-methylsulfinyl-1-benzofuran reveals important details about the interactions involving iodine and fluorine atoms. researchgate.net In the solid state, molecules of this analog are linked into inversion dimers through C-H···O hydrogen bonds and I···O halogen bonds. researchgate.netnih.gov The dihedral angle between the benzofuran ring system and the fluorophenyl ring is also a key structural parameter. researchgate.net

For a potential crystal structure of 2-(difluoromethyl)-5-iodofuran, one would anticipate the possibility of similar intermolecular interactions, such as halogen bonding involving the iodine atom and potentially weak hydrogen bonding involving the difluoromethyl proton. The planarity of the furan ring and the orientation of the substituents would be precisely determined, providing valuable data for understanding its physical properties and for computational modeling.

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules. Quantum mechanical modeling, in particular, can offer deep insights into the electronic structure and reactivity of 2-(difluoromethyl)-5-iodofuran.

Electronic structure calculations, such as those based on Density Functional Theory (DFT), can be used to determine the geometry, energy, and electronic properties of 2-(difluoromethyl)-5-iodofuran. These calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for validation.

Molecular Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule.

HOMO: For a furan ring, the HOMO is typically a π-orbital with significant electron density on the carbon atoms. The substituents will modulate the energy and distribution of the HOMO. The electron-donating character of the furan oxygen's lone pair contributes to the π-system.

LUMO: The LUMO is also a π-antibonding orbital. The presence of the electronegative iodine and the difluoromethyl group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This allows for the identification of transition states and intermediates, and the calculation of activation energies, thereby predicting the most probable reaction pathways.

For 2-(difluoromethyl)-5-iodofuran, a key reaction of interest is the Suzuki-Miyaura cross-coupling, a versatile method for forming carbon-carbon bonds. The presence of an iodine atom on the furan ring makes it an excellent substrate for such palladium-catalyzed reactions. Computational studies on analogous aryl halides and iodofurans have established a general mechanism that can be extrapolated to 2-(difluoromethyl)-5-iodofuran.

The catalytic cycle is predicted to proceed through three main stages:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of 2-(difluoromethyl)-5-iodofuran. This is often the rate-determining step in similar reactions.

Transmetalation: The organic group from a boronic acid or ester is transferred to the palladium complex. The presence of a base is crucial in this step to facilitate the formation of a more reactive boronate species.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

A hypothetical energy profile for the Suzuki-Miyaura coupling of 2-(difluoromethyl)-5-iodofuran with a generic boronic acid can be constructed based on computational studies of similar systems. researchgate.netnih.gov The activation energy for the oxidative addition is expected to be significant, followed by a lower energy barrier for transmetalation and reductive elimination.

Table 1: Hypothetical Energy Profile for the Suzuki-Miyaura Coupling of 2-(Difluoromethyl)-5-iodofuran

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Reactants (2-(difluoromethyl)-5-iodofuran + Pd(0) catalyst) | 0 |

| 2 | Oxidative Addition Transition State | +15 to +20 |

| 3 | Oxidative Addition Product | -5 to -10 |

| 4 | Transmetalation Transition State | +10 to +15 |

| 5 | Reductive Elimination Transition State | +5 to +10 |

| 6 | Products | -20 to -30 |

Note: These values are illustrative and based on computational studies of analogous Suzuki-Miyaura reactions. Actual values would require specific DFT calculations for this exact reaction.

Prediction of Spectroscopic Parameters (e.g., chemical shifts, coupling constants)

Computational methods, especially DFT, are highly effective in predicting NMR spectroscopic parameters. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. For 2-(difluoromethyl)-5-iodofuran, predicting the 1H, 13C, and 19F NMR spectra is crucial for its characterization.

19F NMR: The chemical shift of the difluoromethyl group is particularly sensitive to its electronic environment. DFT calculations, often using functionals like B3LYP or ωB97XD with appropriate basis sets (e.g., 6-31+G(d,p) or aug-cc-pVDZ), can predict this shift with reasonable accuracy. nih.govrsc.org The predicted chemical shift for the -CHF2 group would likely fall in the characteristic range for such moieties on an aromatic ring.

1H and 13C NMR: The chemical shifts of the furan ring protons and carbons can also be predicted. The electron-withdrawing nature of the difluoromethyl group and the iodine atom will influence these shifts significantly. Coupling constants, such as 2JHF (geminal coupling within the CHF2 group) and longer-range couplings between the fluorine nuclei and the ring protons (nJHF), can also be calculated.

Table 2: Predicted NMR Spectroscopic Data for 2-(Difluoromethyl)-5-iodofuran

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| 19F | -90 to -120 | 2JHF: ~50-60 Hz |

| 1H | ||

| H3 | 6.5 - 7.0 | 4JHF: ~1-3 Hz |

| H4 | 7.0 - 7.5 | 5JHF: <1 Hz |

| -CH F2 | 6.8 - 7.3 (triplet) | 2JHF: ~50-60 Hz |

| 13C | ||

| C2 | 150 - 155 (triplet) | 1JCF: ~230-240 Hz |

| C3 | 115 - 120 | |

| C4 | 125 - 130 | |

| C5 | 80 - 85 | |

| -C HF2 | 110 - 115 (triplet) | 1JCF: ~230-240 Hz |

Note: These are estimated ranges based on computational studies of similar fluorinated and iodinated furan derivatives. The multiplicities for the -CHF2 and C2 carbons are due to coupling with the two fluorine atoms.

Molecular Dynamics Simulations (if applicable to reactivity or interactions)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 2-(difluoromethyl)-5-iodofuran, its conformational preferences, and its interactions with other molecules or in different solvent environments. While classical MD simulations are not typically used to study the electronic details of a reaction mechanism, they are invaluable for understanding intermolecular interactions and the behavior of molecules in a larger system.

Reactivity: Reactive molecular dynamics (RMD) simulations, which employ force fields that can model bond breaking and formation, could be used to study the pyrolysis or degradation pathways of 2-(difluoromethyl)-5-iodofuran under high-temperature conditions. psu.edudpi-proceedings.com This could be relevant in understanding its stability and decomposition products.

Interactions: MD simulations are particularly well-suited for studying non-covalent interactions. For example, the iodine atom in 2-(difluoromethyl)-5-iodofuran can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in molecular recognition and crystal engineering. MD simulations could be used to study the strength and geometry of halogen bonds formed between the iodine atom and various Lewis bases. nih.gov Similarly, the interactions of the difluoromethyl group and the furan ring with solvent molecules or a biological target could be investigated.

Table 3: Potential Applications of Molecular Dynamics Simulations for 2-(Difluoromethyl)-5-iodofuran

| Simulation Type | Application | Potential Insights |

| Classical MD | Solvation in different media | Understanding solubility and conformational preferences in various solvents. |

| Interaction with biological macromolecules | Predicting binding modes and affinities to protein targets. | |

| Halogen bonding studies | Characterizing the strength and directionality of interactions involving the iodine atom. | |

| Reactive MD (ReaxFF) | Pyrolysis/degradation studies | Predicting decomposition pathways and products at elevated temperatures. |

Strategic Applications of 2 Difluoromethyl 5 Iodofuran As a Chemical Building Block

Synthesis of Complex Organofluorine Molecules

The dual functionality of 2-(difluoromethyl)-5-iodofuran makes it an exemplary starting material for the synthesis of more complex organofluorine compounds. Its structure is primed for diversification, allowing chemists to introduce a variety of substituents and build intricate molecular frameworks.

The presence of an iodo substituent on the furan (B31954) ring is of paramount synthetic utility, positioning 2-(difluoromethyl)-5-iodofuran as an ideal substrate for transition-metal-catalyzed cross-coupling reactions. These methodologies are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the iodo group allows for its substitution with a wide range of functionalities, leading to the creation of novel and highly substituted difluoromethylated furan derivatives.

Research has extensively demonstrated the utility of iodinated furans in palladium-catalyzed processes such as Suzuki-Miyaura, Sonagashira, and Heck couplings. These reactions enable the introduction of aryl, vinyl, alkynyl, and other organic fragments at the 5-position of the furan ring. By applying these established methods to 2-(difluoromethyl)-5-iodofuran, a diverse library of polysubstituted furans can be generated. For instance, a Suzuki coupling could be employed to introduce various aryl or heteroaryl groups, while a Sonagashira coupling would allow for the attachment of terminal alkynes, which can be further functionalized.

Table 1: Potential Cross-Coupling Reactions using 2-(difluoromethyl)-5-iodofuran

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Aryl-2-(difluoromethyl)furan |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-Alkynyl-2-(difluoromethyl)furan |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base | 5-Vinyl-2-(difluoromethyl)furan |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 5-Substituted-2-(difluoromethyl)furan |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand (e.g., BINAP), Base | 5-Amino-2-(difluoromethyl)furan |

This table illustrates potential transformations based on established reactivity of iodinated heterocycles.

The furan ring is a key component in various functional materials, including organic semiconductors, conducting polymers, and optoelectronic devices. The synthesis of 2,5-diaryl furans, for example, is a significant area of research for creating novel organic electronic materials. 2-(difluoromethyl)-5-iodofuran serves as an excellent precursor for such materials. Through iterative cross-coupling reactions, this building block can be incorporated into conjugated oligomers and polymers.

The introduction of the difluoromethyl group can fine-tune the electronic properties, solubility, and stability of these materials. For example, the high electronegativity of the CHF2 group can modulate the HOMO/LUMO energy levels of a conjugated system, which is a critical factor in the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to systematically build furan-containing polymers and oligomers from this building block opens avenues for the rational design of new high-performance fluorinated materials.

Role as an Intermediate in the Synthesis of Biologically Relevant Scaffolds

The difluoromethyl-furan motif is an attractive scaffold in the design of bioactive molecules. The furan ring is a common feature in numerous natural products and pharmaceuticals, while the CHF2 group offers distinct advantages in modulating pharmacokinetic and pharmacodynamic properties.

In drug discovery, the difluoromethyl group is recognized as a valuable bioisostere. Its ability to act as a hydrogen bond donor and its increased metabolic stability compared to a methyl or hydroxyl group make it a desirable feature in drug candidates. 2-(difluoromethyl)-5-iodofuran provides medicinal chemists with a versatile platform to synthesize novel compounds for biological screening.

The synthetic accessibility of diverse derivatives through the cross-coupling reactions mentioned previously allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example, a research program targeting a specific enzyme or receptor could synthesize a series of 5-aryl-2-(difluoromethyl)furans to probe the binding pocket for favorable interactions. The direct C-H difluoromethylation of existing drug molecules has demonstrated the potential of this functional group to enhance biological activity, and building blocks like 2-(difluoromethyl)-5-iodofuran provide a more controlled, ground-up approach to incorporating this key group.

Table 2: Properties of the Difluoromethyl Group Relevant to Medicinal Chemistry

| Property | Description | Impact on Drug Design |

|---|---|---|

| Bioisosterism | Can mimic hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. | Allows for replacement of metabolically labile groups to improve stability. |

| Hydrogen Bond Donor | The C-H bond is polarized, allowing it to act as a weak hydrogen bond donor. | Can introduce new, favorable interactions with protein targets, enhancing binding affinity. |

| Lipophilicity | Increases lipophilicity compared to a hydrogen atom, but less so than a trifluoromethyl group. | Can improve membrane permeability and bioavailability. |

| Metabolic Stability | Resistant to oxidative metabolism compared to a methyl or methoxy group. | Increases the half-life of a drug candidate. |

The principles that make fluorinated compounds valuable in medicine also apply to agrochemical development. A significant portion of modern insecticides, herbicides, and fungicides contain fluorine. Fluorinated groups can enhance the efficacy, metabolic stability, and transport properties of an active ingredient within the target pest or plant.

Trifluoromethylpyridines are a well-known class of intermediates for major agrochemicals. Analogously, 2-(difluoromethyl)-5-iodofuran represents a building block for a new generation of difluoromethylated agrochemicals. Its furan core and versatile iodine handle allow for the synthesis of novel active ingredients. The difluoromethyl group can be strategically employed to block sites of metabolic degradation or to enhance binding to the target protein in an insect or weed, leading to more potent and effective crop protection agents.

Enabling Reagent for Novel Synthetic Methodologies

Beyond its direct application in synthesizing target molecules, 2-(difluoromethyl)-5-iodofuran serves as an excellent model substrate for the development of new synthetic methods. The clear differentiation between the reactive iodo-substituent and the relatively inert difluoromethyl group allows chemists to test the scope and limitations of new cross-coupling catalysts, ligands, and reaction conditions.

The development of novel, more efficient, or more sustainable palladium-catalyzed reactions, for example, requires robust and reliable substrates. The successful coupling of a new class of organometallic reagent or the performance of a reaction under milder conditions (e.g., lower temperature, greener solvent) with 2-(difluoromethyl)-5-iodofuran would validate the new methodology. Its well-defined structure and predictable reactivity make it a valuable tool for chemists pushing the boundaries of synthetic organic chemistry, ultimately enabling the broader scientific community to build complex molecules more efficiently.

Substrate for Developing New Catalytic Systems

The unique electronic and steric properties of 2-(difluoromethyl)-5-iodofuran make it an excellent substrate for the development and optimization of new catalytic systems, particularly for cross-coupling reactions. The presence of both a C-I bond, which is susceptible to oxidative addition by transition metals, and the electron-withdrawing difluoromethyl group allows researchers to probe the efficiency and selectivity of newly designed catalysts.

The development of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, often relies on substrates that can test the limits of a catalyst's activity. For instance, the Negishi cross-coupling reaction, which couples organozinc reagents with organic halides, can be employed to couple 2-(difluoromethyl)-5-iodofuran with various organozinc species. The success of such reactions is highly dependent on the ligand sphere of the palladium catalyst and the stability of the organozinc reagent. By using 2-(difluoromethyl)-5-iodofuran as a test substrate, catalyst developers can screen different ligands and reaction conditions to find optimal systems for the formation of C-C bonds involving difluoromethylated heterocycles. researchgate.net

The following table illustrates a representative set of conditions for a Negishi cross-coupling reaction that could be developed using 2-(difluoromethyl)-5-iodofuran as a substrate.

| Entry | Palladium Source | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(dba)2 | PPh3 | 1,4-Dioxane | 100 | 45 |

| 2 | Pd2(dba)3 | SPhos | Toluene | 80 | 78 |

| 3 | Pd(OAc)2 | XPhos | THF | 60 | 85 |

| 4 | PdCl2(dppf) | - | DMF | 120 | 62 |

This table is a representative example based on typical conditions for Negishi cross-coupling reactions of aryl iodides and is intended to illustrate the types of parameters that would be optimized in the development of a new catalytic system.

Similarly, in Suzuki-Miyaura coupling reactions, which utilize organoboron reagents, 2-(difluoromethyl)-5-iodofuran can serve as a benchmark substrate. The efficiency of the transmetalation step, which is often rate-limiting, can be significantly influenced by the electronic nature of the substrates. The electron-withdrawing difluoromethyl group on the furan ring can modulate the reactivity of the C-I bond, providing a sensitive handle to evaluate the performance of new catalyst systems designed for challenging substrates. nih.gov The development of catalysts that are effective for coupling substrates like 2-(difluoromethyl)-5-iodofuran is crucial for expanding the scope of these powerful bond-forming reactions to include a wider range of fluorinated building blocks.

Model Compound for Fundamental Reactivity Studies and Method Development

Beyond its role in catalyst development, 2-(difluoromethyl)-5-iodofuran is an ideal model compound for fundamental studies of chemical reactivity and the development of new synthetic methodologies. The presence of two distinct reactive sites—the C-I bond and the difluoromethylated furan ring—allows for the investigation of chemoselectivity and the exploration of novel transformations.

The C-I bond in 2-(difluoromethyl)-5-iodofuran is a versatile functional group that can participate in a wide array of reactions beyond cross-coupling, including iodocyclization, metal-halogen exchange, and radical reactions. nih.gov By studying the reactivity of this bond in the context of the difluoromethylated furan system, chemists can gain a deeper understanding of the electronic and steric factors that govern these transformations. This knowledge is crucial for the rational design of new synthetic methods.

For example, the investigation of iodine-catalyzed reactions for the synthesis of substituted furans can provide insights into the activation of the furan ring and the role of iodine in mediating cyclization and other transformations. organic-chemistry.orgnih.govchemrxiv.orgscribd.comresearchgate.net While these studies may focus on the synthesis of the furan ring itself, the principles of reactivity and the mechanistic pathways elucidated are directly applicable to understanding the behavior of a pre-formed, functionalized furan like 2-(difluoromethyl)-5-iodofuran in various reaction environments.

The difluoromethyl group itself can also be the focus of reactivity studies. While generally considered stable, the C-H bond in the CHF2 group can be activated under certain conditions, opening up possibilities for late-stage functionalization. Using 2-(difluoromethyl)-5-iodofuran as a model system, researchers can explore new methods for C-H activation and functionalization of difluoromethylated compounds, which is a significant challenge in organofluorine chemistry. acs.org

The table below outlines some of the fundamental reactivity studies that could be conducted using 2-(difluoromethyl)-5-iodofuran as a model compound.

| Study Type | Reaction | Information Gained |

| Mechanistic Investigation | Oxidative addition to a transition metal | Kinetics and thermodynamics of C-I bond cleavage. |

| Method Development | Metal-halogen exchange followed by trapping | Generation and reactivity of a difluoromethylated furyl anion. |

| Radical Chemistry | Initiation of a radical reaction at the C-I bond | Understanding radical propagation and termination involving fluorinated heterocycles. |

| Photoredox Catalysis | C-H functionalization of the difluoromethyl group | Exploration of novel pathways for late-stage modification of fluorinated molecules. |

This table provides examples of fundamental studies where 2-(difluoromethyl)-5-iodofuran would be an informative model compound.

Future Research Directions and Outlook

Development of More Efficient, Sustainable, and Scalable Synthetic Strategies

The future development of 2-(difluoromethyl)-5-iodofuran chemistry is intrinsically linked to the availability of efficient, sustainable, and scalable synthetic routes. Current approaches to analogous compounds often rely on multi-step sequences with harsh reagents. Future research will likely focus on the following areas:

Direct C-H Functionalization: A primary goal will be the development of methods for the direct C-H difluoromethylation and iodination of the furan (B31954) core. This would significantly shorten synthetic sequences and improve atom economy. Photoredox catalysis and other radical-mediated processes are promising avenues for achieving selective C-H difluoromethylation of heterocycles.

Sustainable Starting Materials: Leveraging biomass-derived furfural as a starting material presents a sustainable approach to the furan core. mdpi.com The modification of furfural into functionalized furan building blocks is a key step towards greener production of fine chemicals and polymers. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control for reactions involving hazardous reagents or intermediates. Developing a flow-based synthesis for 2-(difluoromethyl)-5-iodofuran could enable safer and more efficient large-scale production.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Direct C-H Functionalization | Increased atom economy, reduced step count, access to novel derivatives. | Regioselectivity control, functional group tolerance, catalyst development. |

| Biomass-Derived Feedstocks | Enhanced sustainability, reduced reliance on petrochemicals, lower cost. | Efficient conversion of biomass to furan precursors, purification challenges. |

| Continuous Flow Synthesis | Improved safety and scalability, precise reaction control, potential for automation. | Reactor design, optimization of reaction parameters, handling of solid reagents/products. |

Exploration of Unprecedented Reactivity and Derivatization Patterns

The unique combination of a difluoromethyl group and an iodine atom on the furan ring opens up possibilities for novel chemical transformations. Future research is expected to explore:

Cross-Coupling Reactions: The iodo group serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This will allow for the introduction of a wide range of substituents at the 5-position of the furan ring, leading to a diverse library of derivatives.